Bostrycina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Bostrycina es un compuesto de antracenodiona con notables actividades fitotóxicas y antibacterianas. Pertenece a la gran familia de las quinonas y se aísla de los metabolitos secundarios de un hongo endofítico de manglares .

Aplicaciones Científicas De Investigación

La bostrycina se ha estudiado ampliamente por sus aplicaciones en investigación científica. Ha mostrado resultados prometedores en la inhibición de la proliferación de células cancerosas, incluidas las células de carcinoma de pulmón y cáncer de mama . La this compound induce la apoptosis en estas células mediante la regulación negativa de la vía PI3K / Akt y la regulación positiva de microARN específicos . Además, la this compound se ha explorado por sus propiedades antibacterianas, convirtiéndola en un posible candidato para su uso en el procesamiento y preservación de alimentos .

Mecanismo De Acción

El mecanismo de acción de la bostrycina implica la inducción de la apoptosis a través de la regulación negativa de la vía PI3K / Akt . El tratamiento con this compound conduce al arresto del ciclo celular en la fase G0 / G1 y aumenta la actividad de la proteína p27 . El compuesto también regula positivamente los microARN-638 y los microARN-923, contribuyendo a sus efectos citotóxicos sobre las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Bostrycin interacts with various biomolecules, leading to a range of biochemical reactions. It has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase . This inhibition is accompanied by increased levels of intracellular reactive oxygen species .

Cellular Effects

Bostrycin has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, a process of programmed cell death . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bostrycin exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It induces lethal cytotoxicity in yeast cells through a mitochondria-mediated but caspase-independent pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bostrycin change over time. It has been observed to lead to cell death in a time- and dose-dependent manner

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bostrycina se puede sintetizar a través de varios métodos, incluida la extracción y separación de productos sólidos obtenidos mediante la fermentación de cepas específicas. Un método implica el uso de metanol para la extracción ultrasónica de una materia prima de producto sólido obtenida mediante fermentación . El valor de pH del producto sólido se ajusta a 1.5-2.5 durante el proceso de extracción .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de residuos agroindustriales como materia prima. Por ejemplo, las melazas de caña y la bagazo de caña se utilizan en bioprocesos para producir this compound . Las condiciones óptimas para la fermentación sumergida incluyen un medio que contiene 1.0% de melaza de caña, incubación a 30 ° C y agitación a 150 rpm durante seis días .

Análisis De Reacciones Químicas

Tipos de reacciones: La bostrycina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Puede reaccionar con grupos amino de proteínas a través de la reacción de Maillard, lo que lleva a la formación de enlaces covalentes .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen metanol para la extracción y varias aminas para reacciones de desplazamiento nucleofílico . Las condiciones para estas reacciones a menudo implican ajustes de pH específicos y controles de temperatura para optimizar el rendimiento y la pureza .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen derivados con actividades biológicas mejoradas. Por ejemplo, los derivados de this compound han mostrado actividades citotóxicas significativas contra varias líneas celulares cancerosas .

Comparación Con Compuestos Similares

La bostrycina es única entre los compuestos de antracenodiona debido a su mecanismo específico de inducción de la apoptosis y su amplio espectro de actividades biológicas. Los compuestos similares incluyen otras quinonas como la 1,4-naftoquinona, que también exhiben actividades antibacterianas y antitumorales . La capacidad de la this compound para dirigirse a la vía PI3K / Akt y su eficacia contra múltiples líneas celulares cancerosas la distinguen de otras quinonas .

Lista de compuestos similares:- 1,4-Naftoquinona

- Plumbagina

- Lawsone

Las propiedades únicas y las diversas aplicaciones de la this compound la convierten en un compuesto valioso para futuras investigaciones y desarrollos en varios campos científicos.

Propiedades

Número CAS |

21879-81-2 |

|---|---|

Fórmula molecular |

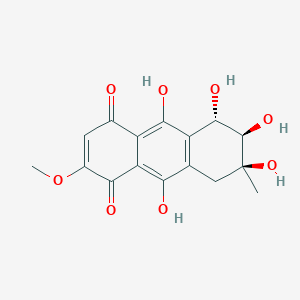

C16H16O8 |

Peso molecular |

336.29 g/mol |

Nombre IUPAC |

(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |

Clave InChI |

ZQNOLGRKZRDRQO-OAGGEKHMSA-N |

SMILES |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

SMILES isomérico |

C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

SMILES canónico |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bostrycin, Rhodosporin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.